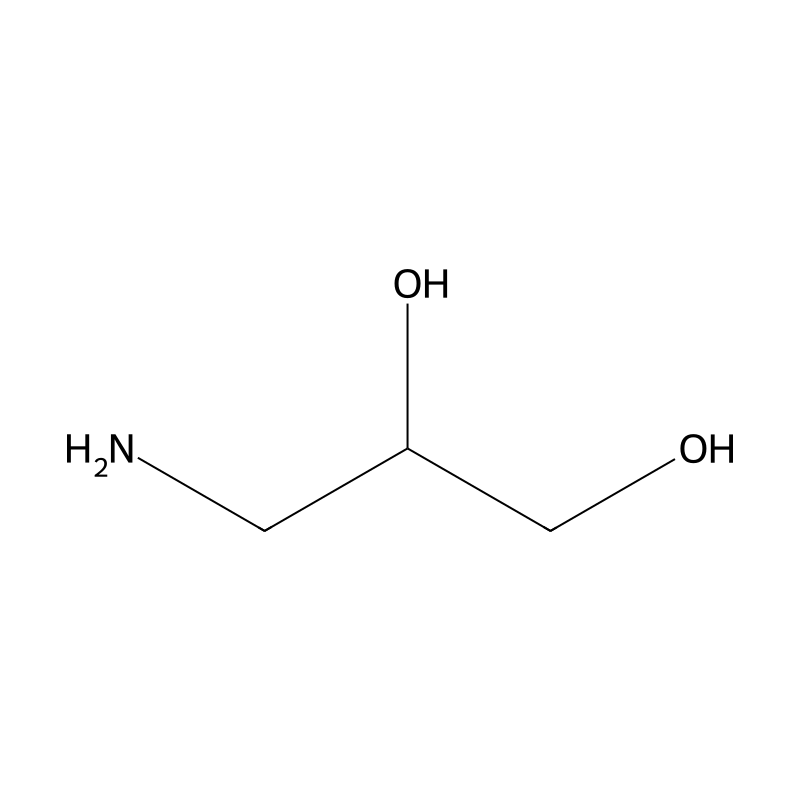

3-Amino-1,2-propanediol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

- Reduction of serine: This approach involves the reduction of the amino acid serine using a reducing agent like sodium borohydride [].

- Asymmetric synthesis: This method utilizes chiral catalysts to produce enantiomerically pure forms of 3-amino-1,2-propanediol, which are crucial for studying their specific biological activities [].

Researchers often characterize the synthesized 3-amino-1,2-propanediol using techniques such as:

- Nuclear magnetic resonance spectroscopy (NMR): This technique provides detailed information about the molecular structure of the compound, including the number and type of atoms present and their arrangement [].

- Mass spectrometry: This method helps determine the molecular weight of the compound and identify potential impurities [].

Biological Activity

Studies have explored the potential biological activities of 3-amino-1,2-propanediol, including:

- Cardiovascular effects: Some research suggests that 3-amino-1,2-propanediol derivatives may influence heart rate and blood pressure, but further investigation is needed to understand the mechanisms and potential therapeutic applications [].

- Enzyme inhibition: Studies have explored the potential of 3-amino-1,2-propanediol derivatives to inhibit enzymes involved in fat metabolism and other biological processes.

Other Applications

Beyond its potential biological activities, 3-amino-1,2-propanediol has also been explored in other research areas, such as:

- Gene delivery: Studies have investigated the use of 3-amino-1,2-propanediol derivatives in the development of degradable polymers for gene delivery applications.

3-Amino-1,2-propanediol, also known as isoserinol, is an organic compound with the molecular formula C₃H₉NO₂ and a molecular weight of 91.11 g/mol. This compound appears as a viscous, transparent liquid that can range from colorless to pale yellow. Its melting point is approximately 55-57 °C, and it has a boiling point of 264-265 °C. The density at 25 °C is about 1.175 g/mL, and it is highly soluble in water .

3-Amino-1,2-propanediol serves as an important intermediate in the synthesis of various pharmaceuticals and chemicals, including iohexol and iodiferol, which are nonionic contrast agents used in medical imaging .

Additional Considerations

- Formation of Amides: Reacting with carboxylic acids to form amides and amide esters.

- Oxidation: Converting to amino acids via oxidation processes.

- Cyclization: Forming heterocyclic compounds such as oxazoline through dehydration reactions .

Moreover, it can be used as a catalyst or reactant in various organic synthesis processes due to its dual alcohol and amine functionalities.

Recent studies have explored the biological activity of 3-amino-1,2-propanediol. It has been investigated for its potential antiviral properties, particularly against adenoviruses. Research indicates that derivatives of this compound may exhibit anti-adenoviral activity, suggesting its utility in drug development for viral infections .

Furthermore, its role as an emulsifier highlights its importance in biological systems and formulations .

Several methods exist for synthesizing 3-amino-1,2-propanediol:

- From Glycerin Chlorohydrin:

- Using Epichlorohydrin:

- Continuous Flow Synthesis:

3-Amino-1,2-propanediol has several applications across different fields:

- Pharmaceuticals: It is crucial in synthesizing contrast agents like iohexol.

- Pesticides: Acts as an intermediate in the production of various pesticides.

- Emulsifiers: Used in formulations requiring emulsifying agents.

- Corrosion Inhibition: Employed in water treatment processes to maintain alkalinity and prevent solid formation .

Studies have indicated that 3-amino-1,2-propanediol can interact with various metal ions, enhancing its potential use in recovery processes from multi-ionic aqueous systems. For instance, its resin forms have shown excellent adsorption properties for gold ions (Au(III)), indicating possible applications in metal recovery technologies .

Several compounds share structural similarities with 3-amino-1,2-propanediol. Here are some notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1-Aminopropane-2,3-diol | C₃H₉NO₂ | Similar structure; used in biochemical applications. |

| 1-Amino-2,3-dihydroxypropane | C₃H₉NO₂ | Exhibits different reactivity patterns; less viscous. |

| 2,3-Dihydroxypropylamine | C₃H₉NO₂ | Potentially different biological activities. |

| Aminopropanediol | C₃H₉NO₂ | Commonly used as an intermediate; versatile uses. |

The uniqueness of 3-amino-1,2-propanediol lies in its specific applications in pharmaceuticals and its dual functionality as both an alcohol and an amine, which broadens its utility compared to similar compounds .

Physical Description

XLogP3

GHS Hazard Statements

H314 (85.53%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H315 (14.47%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (14.47%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant

Other CAS

Wikipedia

General Manufacturing Information

1,2-Propanediol, 3-amino-: ACTIVE